2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
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Overview
Description
2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrazolyl ring, and a chlorofluorobenzyl ether moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Etherification: The chlorofluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the phenol group reacts with a chlorofluorobenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
- 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
- 2-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
Uniqueness
The uniqueness of 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, can significantly influence its interactions with other molecules, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C22H15BrClFN2O2 |
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Molecular Weight |
473.7 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C22H15BrClFN2O2/c23-14-6-4-13(5-7-14)17-11-26-27-22(17)16-9-8-15(10-21(16)28)29-12-18-19(24)2-1-3-20(18)25/h1-11,28H,12H2,(H,26,27) |
InChI Key |
GGIFAVYNEJKQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Br)O)F |
Origin of Product |
United States |
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